molecular formula C15H14N2O3S B2863458 1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine CAS No. 1436369-71-9

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

Cat. No.: B2863458
CAS No.: 1436369-71-9
M. Wt: 302.35
InChI Key: UEIAGJUTOFUSHU-UHFFFAOYSA-N
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Description

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a phenylethenyl group, and a dihydropyrido[2,3-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydropyrido[2,3-b][1,4]oxazine with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl group. The phenylethenyl group can be introduced through a Heck reaction, where a palladium catalyst facilitates the coupling of a phenyl halide with an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a thiol.

    Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, pending further research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form hydrogen bonds and electrostatic interactions, while the phenylethenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]thiazine: Similar structure but with a thiazine ring instead of an oxazine ring.

    1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]pyrazine: Contains a pyrazine ring instead of an oxazine ring.

Uniqueness

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-21(19,12-8-13-5-2-1-3-6-13)17-10-11-20-15-14(17)7-4-9-16-15/h1-9,12H,10-11H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIAGJUTOFUSHU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1S(=O)(=O)C=CC3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(N1S(=O)(=O)/C=C/C3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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